2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-(2-methylphenyl)acetamide
Description
2-(2-Benzyl-1H-1,3-benzodiazol-1-yl)-N-(2-methylphenyl)acetamide is a heterocyclic compound featuring a benzodiazol core linked to a 2-methylphenyl group via an acetamide bridge. The 2-methylphenyl group on the acetamide nitrogen introduces lipophilicity, which may influence membrane permeability and target binding.
Properties
IUPAC Name |
2-(2-benzylbenzimidazol-1-yl)-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O/c1-17-9-5-6-12-19(17)25-23(27)16-26-21-14-8-7-13-20(21)24-22(26)15-18-10-3-2-4-11-18/h2-14H,15-16H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMRGOCAGYIMKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-(2-methylphenyl)acetamide typically involves a multi-step process:
Formation of Benzodiazole Core: The initial step involves the formation of the benzodiazole core through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Benzylation: The benzodiazole core is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Acetamide Formation: The final step involves the reaction of the benzylated benzodiazole with 2-methylphenylacetic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodiazole ring.
Reduction: Reduced forms of the benzodiazole ring or the acetamide group.
Substitution: Substituted benzodiazole derivatives.
Scientific Research Applications
2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-(2-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Pharmaceutical Research: Explored as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins involved in biological pathways.
Pathways Involved: The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis (programmed cell death).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical parameters of the target compound and its analogues:
*Inferred from structural analogues.
Key Observations:
Core Heterocycle Variations: The target compound’s benzodiazol core differs from W1’s benzimidazole () and EP3 348 550A1’s benzothiazole (). The thiazol ring in 2-(2-methylphenyl)-N-(thiazol-2-yl)acetamide () is smaller and less aromatic than benzodiazol, which may limit its stability in biological environments.
Substituent Effects: The 2-methylphenyl group in the target compound increases lipophilicity compared to the 4-cyanophenyl group in 2-(1H-1,3-benzodiazol-1-yl)-N-(4-cyanophenyl)acetamide (). The cyano group’s electron-withdrawing nature could reduce metabolic stability but enhance hydrogen-bonding interactions . W1’s 2,4-dinitrophenyl group () introduces strong electron-withdrawing effects, which may enhance reactivity but reduce solubility.
Pharmacological Implications: The benzyl group in the target compound may improve blood-brain barrier penetration compared to unsubstituted benzodiazol derivatives. EP3 348 550A1’s trifluoromethyl group () is known to enhance bioavailability and resistance to oxidative metabolism, a feature absent in the target compound .
Biological Activity
The compound 2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-(2-methylphenyl)acetamide is a derivative of benzodiazole, which is known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 304.39 g/mol. The structure features a benzodiazole ring system linked to a benzyl group and an acetamide moiety, contributing to its biological properties.
Mechanisms of Biological Activity
Research indicates that compounds containing the benzodiazole moiety exhibit a range of biological activities, including:
- Anticancer Activity : Benzodiazole derivatives have shown potential as inhibitors of DNA topoisomerases, enzymes critical for DNA replication and transcription. For instance, certain derivatives have been reported to inhibit eukaryotic DNA topoisomerase I and II, with IC50 values indicating significant potency compared to standard drugs like camptothecin and etoposide .
- Antimicrobial Activity : Compounds similar to this compound have demonstrated antimicrobial properties against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways.
Anticancer Efficacy
A study investigated several benzodiazole derivatives for their ability to inhibit DNA topoisomerases. The results indicated that certain compounds displayed IC50 values as low as 14.1 µM against topoisomerase I, suggesting that modifications in the benzodiazole structure enhance inhibitory activity .
Antimicrobial Screening
In another study focusing on the antimicrobial properties of benzodiazole derivatives, compounds were screened against both Gram-positive and Gram-negative bacteria. The findings revealed that specific structural modifications led to increased efficacy against resistant strains, highlighting the potential for developing new antibiotics based on this scaffold .
Biological Activity Data Table
| Activity Type | Compound | IC50 (µM) | Mechanism |
|---|---|---|---|
| DNA Topoisomerase I | This compound | 14.1 | Inhibition of enzyme activity |
| DNA Topoisomerase II | Similar derivatives | 17.4 | Inhibition of enzyme activity |
| Antimicrobial | Various benzodiazole derivatives | Varies | Disruption of cell membrane/enzymatic inhibition |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-(2-methylphenyl)acetamide, and how can reaction conditions be optimized for higher yields?
- Methodology : Multi-step synthesis typically involves coupling benzodiazole derivatives with substituted acetamide precursors. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC·HCl) with triethylamine as a base in dichloromethane at 273 K to minimize side reactions .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from methanol to achieve >95% purity .
- Yield optimization : Adjust reaction time (3–12 hours) and stoichiometric ratios (1:1.2 molar excess of benzodiazole precursor) to improve efficiency .
Q. How can structural integrity and purity be confirmed post-synthesis?
- Analytical techniques :
- 1H/13C NMR : Verify substitution patterns (e.g., benzyl protons at δ 4.8–5.2 ppm, acetamide carbonyl at δ 168–170 ppm) and absence of unreacted intermediates .
- HR-MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 428.18) and isotopic patterns .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
Q. What are the preliminary biological screening protocols for this compound?
- In vitro assays :
- Antimicrobial activity : Test against Gram-positive/negative bacteria (MIC via broth microdilution) and fungi (Candida spp.) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
Advanced Research Questions
Q. How do crystallographic studies inform the conformational flexibility of this compound?
- X-ray diffraction analysis :
- Key findings : Asymmetric units may adopt distinct conformations due to steric repulsion between the benzodiazole and acetamide moieties. Dihedral angles between aromatic rings range from 44.5° to 77.5°, influencing binding pocket compatibility .
- Hydrogen bonding : N–H⋯O interactions form R22(10) dimer motifs, stabilizing crystal packing .
Q. What computational methods are suitable for predicting structure-activity relationships (SAR)?
- In silico approaches :
- Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase) based on benzodiazole’s π-π stacking and acetamide’s hydrogen-bonding potential .
- QSAR modeling : Correlate substituent electronegativity (e.g., 2-methylphenyl vs. 4-fluorophenyl) with logP and IC50 values .
Q. How can contradictory biological activity data be resolved across studies?
- Case example : Discrepancies in antimicrobial efficacy may arise from:
- Strain variability : Standardize testing against ATCC reference strains .
- Solubility issues : Use DMSO stock solutions (<1% v/v) to avoid solvent interference .
- Data normalization : Express activity relative to positive controls (e.g., ciprofloxacin for bacteria) .
Q. What strategies enhance metabolic stability for in vivo applications?
- Derivatization :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
